molecular formula C8H18N2 B1428997 (1,4-Dimethylpiperidin-2-yl)methanamine CAS No. 1343855-94-6

(1,4-Dimethylpiperidin-2-yl)methanamine

Cat. No. B1428997
M. Wt: 142.24 g/mol
InChI Key: SQAOMMIAXLVXMC-UHFFFAOYSA-N
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Description

“(1,4-Dimethylpiperidin-2-yl)methanamine” is a chemical compound with the CAS Number: 1343855-94-6. It has a molecular weight of 142.24 and its IUPAC name is (1,4-dimethyl-2-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for “(1,4-Dimethylpiperidin-2-yl)methanamine” is 1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1,4-Dimethylpiperidin-2-yl)methanamine” has a molecular weight of 142.24 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

  • Pharmaceutical Industry

    • Piperidines, which “(1,4-Dimethylpiperidin-2-yl)methanamine” is a part of, are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)

    • Lysyl oxidase (LOX) is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
    • LOX is a target for cancer therapy, and thus the search for therapeutic agents against LOX has been widely sought .
    • A high-throughput screen (HTS) at Evotec, of 267,000 diverse compounds and 5,000 fragments, on LOX, yielded a hit rate of 0.4%. “(1,4-Dimethylpiperidin-2-yl)methanamine” was identified as a positive hit with a mean IC50 of 19 μM .
  • Chemical Synthesis

    • “(1,4-Dimethylpiperidin-2-yl)methanamine” can be used in the synthesis of various chemical compounds .
    • It’s often used as a building block in the synthesis of more complex molecules .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Inhibitors of Lysyl Oxidase (LOX)

    • Lysyl oxidase (LOX) is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
    • A high-throughput screen (HTS) at Evotec, of 267,000 diverse compounds and 5,000 fragments, on LOX, yielded a hit rate of 0.4%. “(1,4-Dimethylpiperidin-2-yl)methanamine” was identified as a positive hit with a mean IC50 of 19 μM .
    • This suggests that “(1,4-Dimethylpiperidin-2-yl)methanamine” could potentially be used as an inhibitor of LOX, which could have applications in cancer therapy .

properties

IUPAC Name

(1,4-dimethylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAOMMIAXLVXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dimethylpiperidin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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